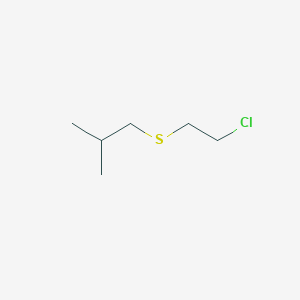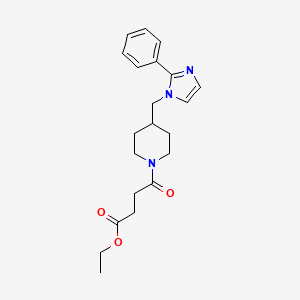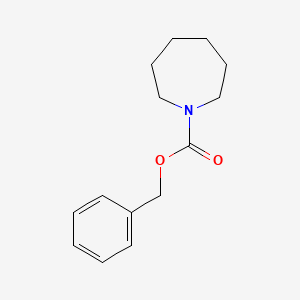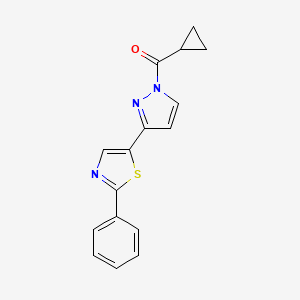![molecular formula C18H24N4O3 B2748327 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097884-06-3](/img/structure/B2748327.png)
2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an ethoxyphenyl group, a methoxymethyl triazole group, and a pyrrolidinyl group attached to an ethanone backbone . These groups are common in many bioactive compounds and can contribute to a variety of biological activities.
Synthesis Analysis
While the specific synthesis for this compound is not available, it may involve the coupling of the respective functional groups. For instance, the pyrrolidine ring could be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The compound’s structure includes a five-membered pyrrolidine ring, which is a common feature in many bioactive compounds . The ethoxyphenyl and methoxymethyl triazole groups are likely to influence the compound’s physicochemical properties and biological activity.Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis and Click Chemistry
Research by Zaware et al. (2011) highlights the compound's relevance in diversity-oriented synthesis strategies. They synthesized a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This method allows for rapid access to a wide array of non-natural compounds for biological screening, indicating the compound's utility in developing novel therapeutic agents (Zaware et al., 2011).
Metal-free Synthesis in Green Chemistry
Kumar et al. (2017) developed a metal-free synthesis method for polysubstituted pyrrole derivatives, emphasizing the compound's role in sustainable chemistry practices. Their work showcases the potential of using water as a solvent and surfactants to facilitate the synthesis of complex molecules, contributing to the development of environmentally friendly chemical processes (Kumar et al., 2017).
Catalysis and Styrene Production
Jia et al. (2017) explored the use of a related complex for the hydrophenylation of ethylene to produce styrene and ethylbenzene, where ethylene serves as the oxidant. This work underlines the compound's significance in catalysis and industrial chemistry, particularly in the efficient production of valuable chemical products (Jia et al., 2017).
Antimicrobial Applications
A study by El‐Kazak and Ibrahim (2013) on the synthesis and antimicrobial evaluation of novel compounds derived from a similar molecular framework demonstrates the compound's potential in developing new antimicrobial agents. Their research contributes to the ongoing search for more effective treatments against microbial infections (El‐Kazak & Ibrahim, 2013).
Material Science and Polymer Applications
Research on the synthesis and properties of electrochromic polymers by Su et al. (2017) illustrates the compound's relevance in material science. They synthesized dithienylpyrroles-based polymers for use in high-contrast electrochromic devices, showcasing the compound's utility in advanced materials and nanotechnology applications (Su et al., 2017).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-25-17-6-4-14(5-7-17)10-18(23)21-9-8-16(12-21)22-11-15(13-24-2)19-20-22/h4-7,11,16H,3,8-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJVXYAPGIVPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)
![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)



![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)
![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)